

# Penicillin G potassium susceptibility testing quality control

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## Compound Focus: Penicillin G Potassium

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## Comparison of Penicillin G Susceptibility Testing Methods

The table below summarizes the performance of different testing methods for detecting penicillin susceptibility in *Staphylococcus lugdunensis*, a coagulase-negative staphylococcus, based on a 2020 comparative study [1].

Testing Method	Key Protocol Details	Sensitivity (%)	Specificity (%)	Key Findings & Recommendations
EUCAST Disc Diffusion	1-unit disc; breakpoint: $\geq 26$ mm [1]	100	96	Higher sensitivity than CLSI; recommended for initial testing [1].
CLSI Disc Diffusion	10-unit disc; breakpoint: $\geq 29$ mm [1]	97.2	100	One false-susceptible result was reported [1].

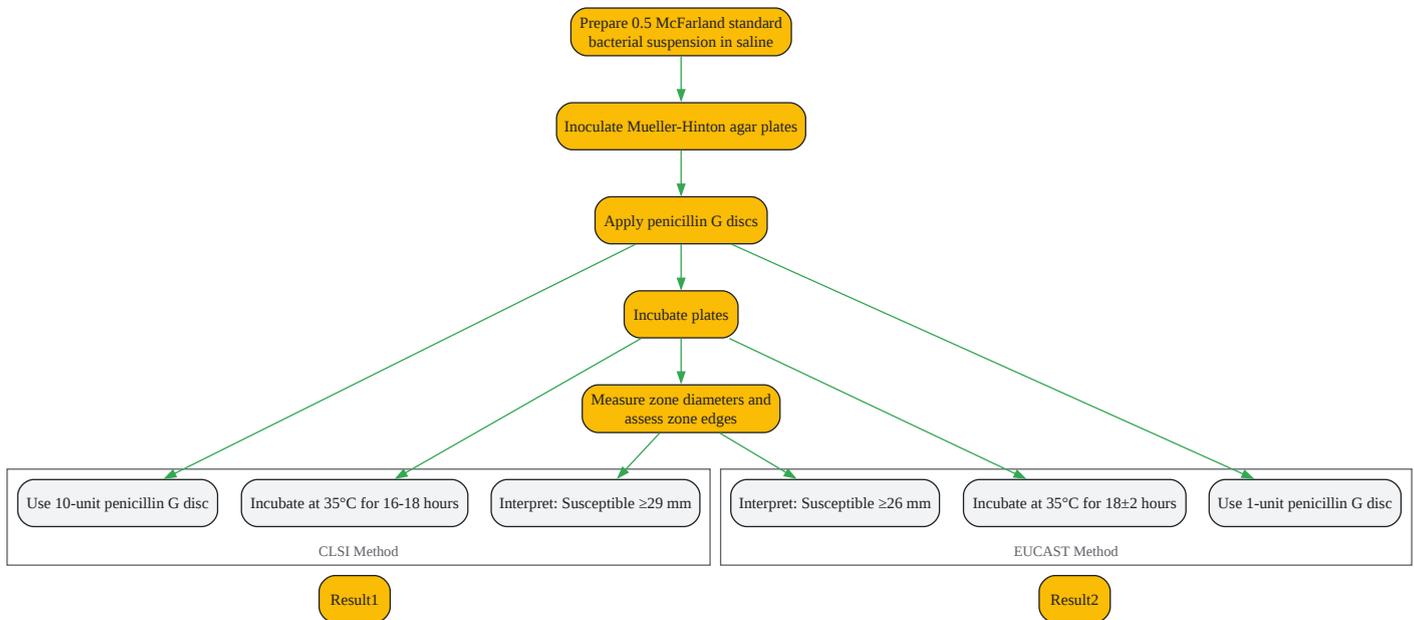
Testing Method	Key Protocol Details	Sensitivity (%)	Specificity (%)	Key Findings & Recommendations
<b>CLSI Disc Diffusion + Zone-Edge Analysis</b>	10-unit disc; assessment for a "fuzzy" or sharp zone edge [1]	100	100	Correctly identified the false-susceptible isolate; recommended to enhance CLSI method [1].
<b>Nitrocefin Test</b>	Detects $\beta$ -lactamase production (encoded by <i>blaZ</i> gene) [1]	92.1	98.7	A positive test indicates resistance. Useful but slightly less sensitive than molecular methods [1].
<b>Etest (MIC Determination)</b>	Quantitative MIC strips [1]	100	98.7	Highly accurate but more costly. Suitable for confirmatory testing [1].
<b>*blaZ* Gene PCR</b>	Molecular detection of resistance gene [1]	100	100	Used as the reference method in the study to determine true susceptibility [1].

## Detailed Experimental Protocols

For researchers aiming to replicate or validate these findings, here are the detailed methodologies from the key study.

### Disc Diffusion Method (CLSI & EUCAST)

This protocol outlines the core steps for the disc diffusion test, highlighting the differences between the two standards [1].



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## Supplemental Zone-Edge Test

This simple visual assessment can significantly improve the accuracy of the disc diffusion test [1].

- **Principle:** Bacterial colonies at the edge of the inhibition zone in resistant strains that produce small amounts of  $\beta$ -lactamase may appear fuzzy or show micro-colonies due to gradual antibiotic inactivation. Susceptible strains typically show a sharp, clear edge [1].

- **Procedure:** After incubation, examine the zone of inhibition under good lighting, with or without magnification. Classify the edge as either **sharp** (indicating susceptibility) or **fuzzy** (indicating resistance) [1].

## Key Implications for Quality Control

- **Method Selection is Critical:** For staphylococci, the **EUCAST method (1-unit disc) demonstrated superior sensitivity** compared to the CLSI method (10-unit disc) in the cited study [1]. Relying solely on the CLSI method may yield false-susceptible results.
- **Adopt Zone-Edge Analysis:** Incorporating zone-edge assessment is a simple, low-cost way to enhance the reliability of disc diffusion tests. The study showed it corrected the one false-susceptible result produced by the standard CLSI method [1].
- **Confirm with Gold Standards:** For critical cases or discrepant results, confirmation with a quantitative method like **Etest (MIC)** or a **nitrocefin test** for  $\beta$ -lactamase production is advised [1].

The field of antimicrobial susceptibility testing is dynamic. The methodologies and interpretive criteria provided by standards organizations like CLSI and EUCAST are periodically updated. For the most current and definitive quality control protocols, always consult the latest versions of the **CLSI M100** and **EUCAST** guidelines directly.

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## References

1. Evaluation of penicillin G susceptibility testing methods for ... [pmc.ncbi.nlm.nih.gov]

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